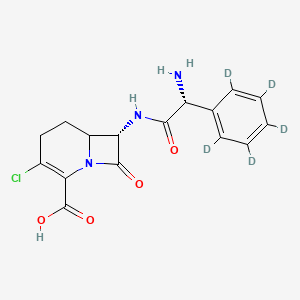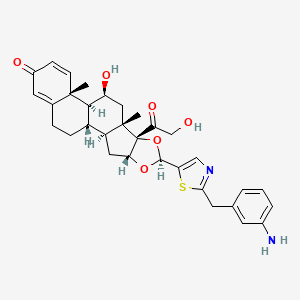
Umeclidinium Bromide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umeclidinium-d5 (bromide) is a deuterated form of umeclidinium bromide, a long-acting muscarinic antagonist. It is primarily used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). The deuterated version, Umeclidinium-d5 (bromide), is often used in scientific research to study the pharmacokinetics and metabolic pathways of the non-deuterated compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium bromide involves several key steps:
Formation of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: This is achieved by reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base.
Cyclization: The intermediate is then cyclized using lithium diisopropylamide to form ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.
Nucleophilic Addition: This compound undergoes nucleophilic addition with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Final Reaction: The final step involves reacting this intermediate with (2-bromoethoxy)methyl benzene to form umeclidinium bromide
Industrial Production Methods
The industrial production of umeclidinium bromide typically follows the same synthetic route but is optimized for large-scale production. This involves using Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are also optimized to be milder, reducing the need for extreme temperatures and specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Umeclidinium-d5 (bromide) primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Nucleophilic Addition: Often involves organolithium or Grignard reagents in an anhydrous solvent like tetrahydrofuran or diethyl ether.
Major Products
The major products of these reactions are typically derivatives of the original compound, where the bromide ion is replaced by another functional group or where additional groups are added to the molecule.
Scientific Research Applications
Umeclidinium-d5 (bromide) is used extensively in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its deuterated nature allows for more precise tracking and analysis in mass spectrometry studies. It is also used in the development of new therapeutic agents for respiratory diseases, as well as in studies investigating the long-term effects of muscarinic antagonists on lung function .
Mechanism of Action
Umeclidinium-d5 (bromide) exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking this action, umeclidinium-d5 (bromide) helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used in the treatment of COPD.
Aclidinium Bromide: Similar in function but has a shorter duration of action compared to umeclidinium.
Glycopyrronium Bromide: Also used for COPD but differs in its pharmacokinetic profile.
Uniqueness
Umeclidinium-d5 (bromide) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. It has a longer duration of action compared to aclidinium bromide and a different side effect profile compared to tiotropium bromide .
Properties
Molecular Formula |
C29H34BrNO2 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D; |
InChI Key |
PEJHHXHHNGORMP-XBIAMBGESA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-] |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)










![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)

